molecular formula C3H8O10P2 B093631 2,3-Diphosphoglyceric acid CAS No. 138-81-8

2,3-Diphosphoglyceric acid

Cat. No.: B093631
CAS No.: 138-81-8
M. Wt: 266.04 g/mol
InChI Key: XOHUEYCVLUUEJJ-UHFFFAOYSA-N
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Description

2,3-Diphosphoglyceric acid is a three-carbon isomer of 1,3-bisphosphoglyceric acid, an intermediate in the glycolytic pathway. It is primarily found in human erythrocytes (red blood cells) and plays a crucial role in regulating oxygen delivery by interacting with deoxygenated hemoglobin and decreasing its affinity for oxygen . This function is vital for enhancing oxygen release in tissues that require it most.

Mechanism of Action

Target of Action

The primary target of 2,3-diphosphoglyceric acid (2,3-DPG) is hemoglobin, specifically deoxygenated hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .

Mode of Action

2,3-DPG allosterically binds to deoxygenated hemoglobin, stabilizing it and facilitating oxygen release at tissue sites . This binding decreases hemoglobin’s oxygen affinity, promoting oxygen delivery to tissues .

Biochemical Pathways

2,3-DPG is an intermediate of the glycolytic pathway . It is formed as a result of the isomerization of 1,3-bisphosphoglycerate, a process catalyzed by the enzyme BPG mutase . This compound is then broken down by 2,3-BPG phosphatase to form 3-phosphoglycerate . Both the synthesis and breakdown of 2,3-DPG are part of the glycolytic pathway .

Pharmacokinetics

It is known that the rate of 2,3-dpg degradation is accelerated when the cellular level of phosphoglycolate is increased by incubation with exogenous glycolate . This suggests that 2,3-DPG content in erythrocytes can be directly regulated through modulation of phosphatase/synthase activities .

Result of Action

The binding of 2,3-DPG to deoxygenated hemoglobin results in a rightward shift of the oxygen dissociation curve . This means that at any given partial pressure of oxygen, hemoglobin has a lower affinity for oxygen, allowing more oxygen to be released to the tissues . This is particularly beneficial in conditions where tissue oxygen demand is high .

Action Environment

Environmental factors such as hypoxia can influence the action of 2,3-DPG. For example, intense exercise in hypoxic conditions leads to a decrease in 2,3-DPG concentration, primarily due to exercise-induced acidosis . This suggests that the action, efficacy, and stability of 2,3-DPG can be influenced by the oxygen levels in the environment .

Biochemical Analysis

Biochemical Properties

2,3-Diphosphoglyceric acid is an intermediate of the glycolytic pathway . It has a significant role in modulating hemoglobin’s affinity for oxygen . It binds with greater affinity to deoxygenated hemoglobin than it does to oxygenated hemoglobin . This is due to conformational differences: this compound fits in the deoxygenated hemoglobin conformation, but not as well in the oxygenated conformation . Therefore, it enhances the ability of red blood cells to release oxygen near tissues that need it most .

Cellular Effects

In human red blood cells, this compound interacts with deoxygenated hemoglobin beta subunits and decreases the affinity for oxygen . This allosterically promotes the release of the remaining oxygen molecules bound to the hemoglobin . Therefore, it enhances the ability of red blood cells to release oxygen near tissues that need it most . This fundamental alteration may be, at least in part, responsible for a variety of functional deficits associated with certain conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with hemoglobin. It binds to a specific pocket within the deoxygenated form of hemoglobin, causing a conformational change that reduces its affinity for oxygen . This, in turn, facilitates the release of oxygen from hemoglobin at tissues where oxygen demand is high .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, intense exercise in hypoxic conditions leads to a decrease in this compound concentration, primarily due to exercise-induced acidosis .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it’s known that changes in the concentration of red cell organic phosphates, including this compound, can deviate the position of the oxygen-hemoglobin equilibrium curve . This can impact oxygen delivery, suggesting that dosage could have significant effects .

Metabolic Pathways

This compound is formed from 1,3-BPG by the enzyme BPG mutase. It can then be broken down by 2,3-DPG phosphatase to form 3-phosphoglycerate . Its synthesis and breakdown are, therefore, a way around a step of glycolysis .

Subcellular Localization

This compound is found in the cytoplasm of cells, specifically within red blood cells . Its presence in these cells is crucial for its role in modulating hemoglobin’s affinity for oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diphosphoglyceric acid can be synthesized through enzymatic reactions involving phosphoglycerate mutase, which converts 1,3-bisphosphoglyceric acid to this compound. This process requires specific conditions, including the presence of glycolate-2-phosphate to activate the enzyme .

Industrial Production Methods: Industrial production of this compound involves the use of automated methods that ensure precision and accuracy. The Grisolia method, for example, utilizes 3-phosphoglycerate as a substrate and measures the this compound as a cofactor in the phosphoglycerate mutase reaction . This method is coupled with enolase and pyruvate kinase to form pyruvic acid, which is then measured.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphosphoglyceric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-phosphoglycerate.

    Reduction: It can be reduced to form glyceraldehyde-3-phosphate.

    Substitution: It can participate in substitution reactions where phosphate groups are exchanged.

Common Reagents and Conditions: Common reagents used in these reactions include phosphoglycerate mutase, enolase, and pyruvate kinase. The reactions typically occur under physiological conditions, such as those found in erythrocytes .

Major Products: The major products formed from these reactions include 3-phosphoglycerate and glyceraldehyde-3-phosphate, which are intermediates in the glycolytic pathway .

Comparison with Similar Compounds

Uniqueness: 2,3-Diphosphoglyceric acid is unique in its ability to regulate oxygen delivery by interacting with hemoglobin. Unlike other similar compounds, it specifically binds to deoxygenated hemoglobin, facilitating oxygen release in tissues that need it most .

Properties

IUPAC Name

2,3-diphosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHUEYCVLUUEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861801
Record name Diphosphoglyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138-81-8
Record name Diphosphoglyceric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diphosphoglycerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphosphoglyceric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIPHOSPHOGLYCERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ4454O4YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,3-DPG interact with hemoglobin and affect oxygen binding?

A1: 2,3-DPG binds to a specific site on deoxyhemoglobin, located between the β-polypeptide chains [, ]. This binding stabilizes the deoxy configuration of hemoglobin, which has a lower affinity for oxygen. As a result, 2,3-DPG promotes the release of oxygen from hemoglobin to the tissues.

Q2: What physiological conditions lead to changes in 2,3-DPG levels, and how do these changes impact oxygen delivery?

A2: Conditions like hypoxia (low oxygen levels) stimulate 2,3-DPG synthesis in red blood cells []. This increase in 2,3-DPG shifts the oxygen-hemoglobin dissociation curve to the right, facilitating oxygen release to tissues where it is needed most []. Conversely, conditions like chronic alcoholism can lead to elevated 2,3-DPG levels even in the absence of hypoxia [].

Q3: How does the sensitivity of different animal hemoglobins to 2,3-DPG vary, and what is the evolutionary significance of this variation?

A3: Sensitivity to 2,3-DPG varies among species, with larger animals generally exhibiting higher sensitivity []. This variation is attributed to differences in the amino acid composition of hemoglobin, particularly charged residues. The selection for these charged residues in mammals with higher metabolic rates suggests a positive Darwinian selection for efficient oxygen transport [].

Q4: What is the molecular formula and weight of 2,3-DPG?

A4: The molecular formula of 2,3-DPG is C6H10O12P2, and its molecular weight is 356.07 g/mol.

Q5: How does the stability of the oxygen-hemoglobin dissociation curve in stored blood relate to cell packing?

A5: Research suggests that the stability of the oxygen-hemoglobin dissociation curve in stored blood is influenced by the area of the cell-plasma interface. Factors like the orientation of collection tubes and storage container size can impact cell packing and subsequently affect the dissociation curve's stability [].

Q6: What is the role of 2,3-DPG in the phosphoglycerate mutase reaction?

A6: 2,3-DPG acts as a cofactor for the enzyme phosphoglycerate mutase (PGM) [, ]. PGM catalyzes the interconversion of 3-phosphoglyceric acid (3-PGA) and 2-phosphoglyceric acid (2-PGA), a crucial step in glycolysis. 2,3-DPG is essential for the enzyme's activity, particularly in the type of PGM found in muscle tissue.

Q7: Can 2,3-DPG levels be manipulated to enhance oxygen delivery?

A7: Studies have shown that inhibiting pyruvate kinase, an enzyme upstream in the glycolytic pathway, leads to increased 3-PGA levels in red blood cells. This increase in 3-PGA enhances 2,3-DPG synthesis, thereby increasing oxygen delivery [].

Q8: Have computational studies been conducted to understand the interaction of 2,3-DPG with aluminum?

A8: Yes, density functional theory (DFT) calculations have been used to investigate the affinity of aluminum for 2,3-DPG. These studies suggest that 2,3-DPG can compete with citrate for binding to aluminum at physiological pH, highlighting the potential for aluminum to interfere with 2,3-DPG's role in oxygen transport [].

Q9: Have any structural analogues of 2,3-DPG been synthesized, and what are their effects on hemoglobin oxygen affinity?

A9: Yes, bisphosphates of ethylene glycol and 1,2-propanediol, structural analogues of 2,3-DPG, have been synthesized and shown to reduce the oxygen affinity of hemoglobin []. This finding underscores the importance of the phosphate groups and the overall structure of 2,3-DPG for its biological activity.

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